molecular formula C8H5BrClN3 B2662196 3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole CAS No. 1322604-83-0

3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole

Cat. No. B2662196
CAS RN: 1322604-83-0
M. Wt: 258.5
InChI Key: QICIFKYDBUQLTO-UHFFFAOYSA-N
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Description

“3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is a derivative of phenylboronic acid .


Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . The most important application is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Molecular Structure Analysis

The molecular structure of this compound has been investigated using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was performed, supplemented by a Hirshfeld surfaces analysis . This approach was instrumental in visualizing and quantifying intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .


Chemical Reactions Analysis

The chemical reactivity properties of this compound were predicted using Conceptual DFT (CDFT) to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions . The aromatic character and π–π stacking ability were also evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as phenylboronic acid, indicate that they are usually solid and hygroscopic . The compound is water-soluble, and may spread in water systems .

Scientific Research Applications

Structural Analysis and Reactivity Insights

This compound has been studied for its structure-reactivity relationship . The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was initially performed, supplemented by a Hirshfeld surfaces analysis . This comprehensive approach not only provides a detailed description of the structure and properties of the investigated compound but also offers valuable insights into the design and development of new materials involving 1,2,4-triazole systems .

Intermolecular Interactions Analysis

The Hirshfeld surfaces analysis was instrumental in visualizing and quantifying intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .

Energy Framework Calculations

The concept of energy framework calculations was utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .

Chemical Reactivity Properties

The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .

Aromatic Character and π–π Stacking Ability Evaluation

The aromatic character and π–π stacking ability were also evaluated with the help of LOLIPOP and ring aromaticity measures .

Biocide Econea® Detection in Artificial Seawater

The compound is used in the development of a new analytical method to directly detect the active biocide Econea® in an artificial sea water matrix using liquid chromatography mass spectrometry . The developed method is both rapid and sensitive, with a limit of detection of 0.05 μg/L and a limit of quantitation of 0.17 μg/L in artificial seawater .

Investigation of Biocide Release from Paint

The subsequent developed method was then applied to investigate the biocide’s release from a commercially available Econea® containing paint immersed in artificial sea water over a 45-day period .

Anti-fouling Applications

Econea®, or 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, is a new type of environmentally friendly anti-fouling compound used in the immersed coatings of commercial sea going vessels .

Safety And Hazards

Phenylboronic acid, a similar compound, is classified as harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to not eat, drink, or smoke when using this product . In case of ingestion, it is advised to rinse the mouth with water and drink plenty of water afterwards .

Future Directions

The design and development of new materials involving 1,2,4-triazole systems are of great interest . This compound offers valuable insights into the structure–reactivity relationship, which could be beneficial for future research .

properties

IUPAC Name

5-bromo-3-(4-chlorophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICIFKYDBUQLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-(4-chlorophenyl)-1H-1,2,4-triazole

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